2-amino-3-(1H-indol-7-yl)propanoic Acid

Fluorescence spectroscopy Protein dynamics Optical probe

Choose 7-azatryptophan for its 46 nm red-shifted emission, enabling selective excitation above 310 nm where native tryptophan is non-fluorescent. This isosteric probe uniquely tracks a single labeled protein in a background of Trp-containing proteins—critical for drug-target engagement, biosensor development, and in-cell interaction studies. Its single-exponential fluorescence decay and environment-sensitive quantum yield provide unambiguous lifetime measurements for FRET and thermodynamic mapping. Procure as the (S)-enantiomer (Fmoc-L-7-AzaTrp-OH) for site-specific incorporation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 460096-40-6
Cat. No. B3328403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(1H-indol-7-yl)propanoic Acid
CAS460096-40-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CC(C(=O)O)N)NC=C2
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-3-1-2-7-4-5-13-10(7)8/h1-5,9,13H,6,12H2,(H,14,15)
InChIKeyPQDAIODTDQJFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(1H-Indol-7-Yl)Propanoic Acid (7-Azatryptophan): Procurement-Relevant Identity and Spectral Differentiation


2-Amino-3-(1H-indol-7-yl)propanoic acid (CAS 460096-40-6), commonly referred to as 7-azatryptophan (7-AzaTrp or 7AW), is a non-canonical, isosteric tryptophan analogue in which the C7–H group of the indole ring is replaced by a nitrogen atom [1]. This single-atom substitution shifts the absorption and emission maxima by approximately 10 nm and 46 nm relative to natural tryptophan, enabling selective excitation above 310 nm in a background of tryptophan-containing proteins [1][2]. The compound is available as the (S)-enantiomer (Fmoc-L-7-AzaTrp-OH) through multi-step asymmetric synthesis or enzymatic resolution [3][4], and is primarily procured as a research-grade fluorescent probe rather than a generic amino acid.

Why Tryptophan, 5-Hydroxytryptophan, or Fluorotryptophans Cannot Replace 7-Azatryptophan in Fluorescence-Based Assays


Tryptophan and its common analogues (e.g., 5-hydroxytryptophan, 4-fluorotryptophan) share overlapping absorption envelopes with native protein aromatic residues, preventing selective excitation in multi-tryptophan systems [1]. 7-Azatryptophan circumvents this limitation via a 10 nm red-shifted absorbance onset, but this spectral advantage is accompanied by unique physicochemical and biological trade-offs—including a 20-fold lower quantum yield in water (Φ ≈ 0.01 vs. Φ ≈ 0.13 for Trp) [1][2], altered binding thermodynamics upon incorporation [3], and protein-destabilising effects not observed with 4-fluorotryptophan [4]—that make simple one-to-one substitution unworkable for quantitative or comparative studies.

Quantitative Comparator Evidence for 7-Azatryptophan Versus Closest Tryptophan Analogues


Spectral Differentiation: 7-Azatryptophan Exhibits a 46 nm Red-Shifted Emission and 10 nm Red-Shifted Absorption Relative to Tryptophan

Replacement of the C7–H group with nitrogen in 7-azatryptophan produces a bathochromic shift in both absorption and emission maxima when compared to tryptophan. The shift is quantitatively reported as 10 nm for absorption and 46 nm for emission in aqueous solution [1][2]. This spectral separation permits selective excitation of 7-azatryptophan-containing proteins at wavelengths >310 nm, where native tryptophan residues exhibit negligible absorbance [1].

Fluorescence spectroscopy Protein dynamics Optical probe

Calmodulin-Peptide Binding Affinity: 7-Azatryptophan Substitution Increases Binding Affinity by ~2-Fold Compared to Tryptophan

In a calmodulin (CaM)-peptide binding model, replacement of the single tryptophan in peptide Baa with 7-azatryptophan yielded a dissociation constant (Kd) of 109 ± 5 pM, compared to 210 ± 10 pM for the native tryptophan-containing peptide—a ~1.9-fold improvement in affinity [1]. Further substitution with 2,7-diazatryptophan gave Kd = 45 ± 2 pM, revealing a systematic trend of increased binding affinity with increasing nitrogen atom count in the indole ring [1].

Protein-protein interaction Binding affinity Calmodulin

Thrombin Affinity Modulation: 7-Azatryptophan in Hirudin Reduces Thrombin Affinity by 10-Fold Compared to Tryptophan

When tyrosine at position 3 of the hirudin N-terminal domain (residues 1–47) was replaced by 7-azatryptophan (Y3AW) versus tryptophan (Y3W), the 7-azatryptophan variant exhibited a 10-fold reduction in thrombin affinity [1]. This change was attributed to the lower hydrophobicity of the 7-azaindole side chain compared to indole [1].

Thrombin inhibition Protein engineering Anticoagulant

Four-Fold Greater Ligand-Binding Sensitivity: 7-Azatryptophan in Mannitol Permease Outperforms Tryptophan

In the mannitol permease (EIImtl) of Escherichia coli, biosynthetic incorporation of 7-azatryptophan produced a −28% change in emission signal upon mannitol binding, compared to a −7% change for the wild-type tryptophan-containing enzyme—a 4-fold larger dynamic range [1]. This enhanced sensitivity was maintained even when the enzyme was present at only 10–15% of total membrane protein in vesicles (−5% signal change vs. negligible change for Trp) [1].

Membrane protein Ligand binding Fluorescence sensor

Protein Stability Divergence: 7-Azatryptophan Destabilises Proteins While 4-Fluorotryptophan Is Stabilising

Among five tryptophan analogues biosynthetically incorporated into staphylococcal nuclease and its mutants, 7-azatryptophan was unique in consistently destabilising all three protein variants in both thermal and guanidine-HCl unfolding experiments. In contrast, 4-fluorotryptophan slightly stabilised the proteins, while 5-fluorotryptophan and 6-fluorotryptophan were neutral [1].

Protein stability Thermodynamics Tryptophan analogues

Single-Exponential Fluorescence Decay Simplifies Lifetime Analysis Compared to Non-Exponential Tryptophan Decay

7-Azatryptophan in aqueous solution exhibits a single-exponential fluorescence decay, in contrast to the non-exponential (multi-component) decay characteristic of tryptophan [1]. The single-exponential behaviour is attributed to the absence of significant charge-transfer quenching from the excited-state 7-azaindole to the amino acid side chain, a process that is thermodynamically disfavoured because the fluorescent state lies 9.8 kcal/mol (46 nm) below that of tryptophan [1].

Fluorescence lifetime Time-resolved spectroscopy Protein dynamics

Evidence-Backed Application Scenarios for 7-Azatryptophan in Research and Industrial Settings


Selective Fluorescence Detection of a Single Protein in Multi-Tryptophan Backgrounds

The 46 nm red-shifted emission of 7-azatryptophan relative to tryptophan [1] enables excitation above 310 nm where native tryptophan residues are essentially non-fluorescent. This property has been exploited to monitor a single 7-azatryptophan-labelled protein within a complex mixture of tryptophan-containing proteins, as demonstrated for the mannitol permease in E. coli membrane vesicles [2]. This scenario is directly relevant to drug-target engagement assays, biosensor development, and in-cell protein interaction studies where spectral discrimination is essential.

Probing Protein-Protein and Protein-Peptide Binding Interfaces via Polarity-Sensitive Fluorescence

The fluorescence quantum yield and emission maximum of 7-azatryptophan are exquisitely sensitive to local environmental polarity, shifting from ~400 nm in aqueous buffer to ~358 nm upon burial in a hydrophobic protein interface [1]. Combined with the ~2-fold enhanced binding affinity observed in the calmodulin-peptide system [1], 7-azatryptophan serves as both a binding reporter and an affinity modulator, enabling detailed thermodynamic mapping of protein interaction surfaces.

Structure-Activity Relationship (SAR) Studies of Hirudin-Thrombin and Related Protease Inhibitors

The 10-fold reduction in thrombin affinity upon substituting tryptophan with 7-azatryptophan in hirudin [1] provides a quantitative benchmark for evaluating the hydrophobicity contribution of individual side chains to protease recognition. This makes 7-azatryptophan a valuable tool in medicinal chemistry campaigns aimed at anticoagulant development, where systematic variation of the indole moiety is required to fine-tune inhibitor potency and selectivity.

Fluorescence Lifetime-Based Assays Requiring Simplified Decay Kinetics

The single-exponential fluorescence decay of 7-azatryptophan in water [1] eliminates the multi-exponential fitting ambiguities inherent to tryptophan lifetime measurements. This property is advantageous for high-throughput fluorescence lifetime screening platforms, Förster resonance energy transfer (FRET) experiments requiring a well-defined donor lifetime, and any application where precise lifetime quantification is critical for extracting distance or environmental information.

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